2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Overview
Description
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is an organic chemical compound . It is a light yellow to yellow liquid . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,4-benzoxazepine .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0℃ for 24 hours . This is followed by a reaction with sodium hydroxide and water . The yield of this reaction is reported to be 72% .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is C9H11NO . The molecular weight is 149.19 . The InChI code for this compound is 1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Chemical Reactions Analysis
Chiral cyclic imines, which can be developed from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines . The cis isomer may also be attained, thanks to a thermodynamically controlled base catalysed epimerization .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a light yellow to yellow liquid . It has a molecular weight of 149.19 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Process Development and Scale-Up
The benzoxazepine core, including 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine, is crucial in the development of kinase inhibitors. Naganathan et al. (2015) reported on the process development for a scalable synthesis of benzoxazepine-containing kinase inhibitor, emphasizing the tetrahydrobenzo[f][1,4]oxazepine core's role. This research demonstrates the compound's significance in medicinal chemistry, particularly for creating treatments targeting specific kinases involved in disease pathways (Naganathan, Andersen, Lau, Lohse, Sorensen, 2015).
Diastereoselectivity in Synthesis
Banfi et al. (2013) explored the diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines through a convergent synthesis involving salicylaldehydes and protected 1,2-amino alcohols. This study highlights the compound's versatility in enabling the combinatorial introduction of diverse functional groups, facilitating the creation of novel molecules with potential pharmacological properties (Banfi, Bagno, Basso, De Santis, Riva, Rastrelli, 2013).
Multicomponent Synthesis Approach
Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for constructing complex molecules from simpler components. This approach underlines the compound's adaptability in synthetic chemistry, providing a straightforward path to obtaining derivatives with potential biological activity (Shaabani, Mofakham, Maleki, Hajishaabanha, 2010).
Organocatalytic Asymmetric Reactions
The organocatalytic asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines, as reported by Li, Lin, and Du (2019), demonstrates the potential for constructing chiral centers within the oxazepine framework. This method paves the way for the synthesis of cyclic amines containing chiral tetrasubstituted C–F stereocenters, indicating the compound's utility in developing enantioselective synthetic strategies (Li, Lin, Du, 2019).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGYUNBWHAUQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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